molecular formula C6H3NOS B1293595 alpha-Oxothiophen-2-acetonitrile CAS No. 6007-78-9

alpha-Oxothiophen-2-acetonitrile

Cat. No. B1293595
CAS RN: 6007-78-9
M. Wt: 137.16 g/mol
InChI Key: IAKIUSDGUNAGEL-UHFFFAOYSA-N
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Description

Alpha-Oxothiophen-2-acetonitrile, also known as thiophene-2-carbonyl cyanide, is a chemical compound with the molecular formula C6H3NOS . Its molecular weight is 137.159 .


Synthesis Analysis

The synthesis of alpha-Oxothiophen-2-acetonitrile involves various substrates and methods . For instance, one method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of alpha-Oxothiophen-2-acetonitrile consists of six carbon atoms, three hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom . The exact mass of the molecule is 136.99400 .


Chemical Reactions Analysis

Alpha-Oxothiophen-2-acetonitrile can participate in various types of organic reactions . For example, it can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .


Physical And Chemical Properties Analysis

Alpha-Oxothiophen-2-acetonitrile has a density of 1.321g/cm3 and a boiling point of 217.5ºC at 760 mmHg . The melting point is not available . The flash point is 85.3ºC .

Safety And Hazards

The safety data sheet for a similar compound, acetonitrile, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

Future Directions

While specific future directions for alpha-Oxothiophen-2-acetonitrile are not mentioned in the search results, acetonitrile, a similar compound, has been widely applied as a common solvent in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

properties

IUPAC Name

thiophene-2-carbonyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NOS/c7-4-5(8)6-2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIUSDGUNAGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208796
Record name alpha-Oxothiophen-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Oxothiophen-2-acetonitrile

CAS RN

6007-78-9
Record name α-Oxo-2-thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6007-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Oxothiophen-2-acetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Oxothiophen-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-oxothiophen-2-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A process for preparing thienylglyoxylic acid which comprises reacting thiophene carboxylic acid chloride with aqueous sodium cyanide in methylene chloride solvent and in the presence of a phase transfer catalyst to form thiophene carboxylic acid cyanide and then reacting said thiophene carboxylic acid cyanide with concentrated hydrochloric acid at a temperature and for a time sufficient to form thienylglyoxylic acid.
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Synthesis routes and methods II

Procedure details

A process for preparing thienylglyoxamide which comprises reacting thiophene carboxylic acid chloride with aqueous sodium cyanide in methylene chloride solvent and in the presence of a phase transfer catalyst to form thiophene carboxylic acid cyanide and reacting said thiophene carboxylic acid cyanide with concentrated hydrochloric acid at a temperature and for a time sufficient to form thienylglyoxamide.
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